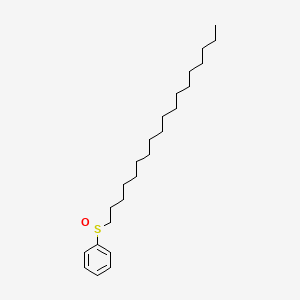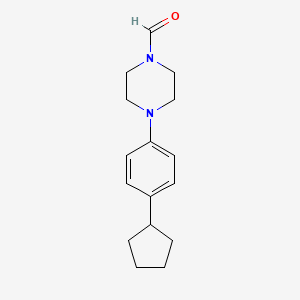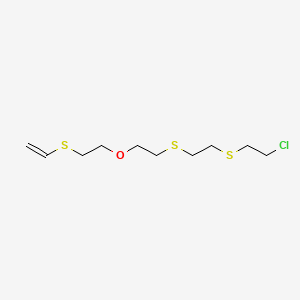
Benzene, (octadecylsulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzene, (octadecylsulfinyl)- typically involves the sulfoxidation of octadecylbenzene. This process can be achieved through the following steps:
Sulfoxidation Reaction: Octadecylbenzene is reacted with an oxidizing agent such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the sulfinyl group.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH(_2)Cl(_2)) at low temperatures to prevent over-oxidation and ensure the selective formation of the sulfinyl group.
Industrial Production Methods: In an industrial setting, the production of benzene, (octadecylsulfinyl)- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, (octadecylsulfinyl)- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Common Reagents and Conditions:
Oxidation: KMnO(_4), CrO(_3), H(_2)O(_2)
Reduction: LiAlH(_4), NaBH(_4)
Substitution: Halogens (Cl(_2), Br(_2)), nitrating agents (HNO(_3)), sulfonating agents (SO(_3))
Major Products:
Oxidation: Benzene, (octadecylsulfonyl)-
Reduction: Benzene, (octadecylthio)-
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
Benzene, (octadecylsulfinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of lipid interactions and membrane dynamics due to its long alkyl chain.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations is ongoing.
Industry: It is utilized in the production of surfactants, lubricants, and other specialty chemicals.
Propriétés
| 114045-22-6 | |
Formule moléculaire |
C24H42OS |
Poids moléculaire |
378.7 g/mol |
Nom IUPAC |
octadecylsulfinylbenzene |
InChI |
InChI=1S/C24H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(25)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 |
Clé InChI |
YDYGJQFGBZGAQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCS(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/no-structure.png)



![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
